molecular formula C24H16N2S B14300652 4,5,6-Triphenyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile CAS No. 114038-47-0

4,5,6-Triphenyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B14300652
CAS No.: 114038-47-0
M. Wt: 364.5 g/mol
InChI Key: TWDHENGVDICRHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6-Triphenyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by a pyridine ring substituted with phenyl groups and a sulfanylidene moiety, making it an interesting subject for synthetic and application-based research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Triphenyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile typically involves multicomponent reactions. One common method includes the condensation of aromatic aldehydes with acetophenones, cyanothioacetamide, and alkylating agents . The reaction is often catalyzed by bases such as sodium ethoxide, which promotes intramolecular cyclization to form the desired heterocyclic structure .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4,5,6-Triphenyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to primary amines under suitable conditions.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex heterocyclic structures. Its unique reactivity makes it valuable for developing new synthetic methodologies.

Biology and Medicine: Research has explored its potential as a pharmacophore in drug design. Its derivatives have shown promise in preliminary studies for their anti-inflammatory and anticancer activities .

Industry: In the industrial sector, derivatives of this compound are investigated for their potential use in materials science, particularly in the development of novel polymers and advanced materials.

Mechanism of Action

The biological activity of 4,5,6-Triphenyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit certain enzymes or receptors, thereby modulating biochemical pathways involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but initial studies suggest interactions with key signaling proteins and enzymes .

Comparison with Similar Compounds

    4,6-Diaryl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile: Shares a similar core structure but differs in the substitution pattern on the pyridine ring.

    Thienopyridine derivatives: These compounds have a sulfur atom incorporated into the pyridine ring, offering different reactivity and biological properties.

Uniqueness: 4,5,6-Triphenyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in synthetic chemistry and potential drug development.

Properties

CAS No.

114038-47-0

Molecular Formula

C24H16N2S

Molecular Weight

364.5 g/mol

IUPAC Name

4,5,6-triphenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C24H16N2S/c25-16-20-21(17-10-4-1-5-11-17)22(18-12-6-2-7-13-18)23(26-24(20)27)19-14-8-3-9-15-19/h1-15H,(H,26,27)

InChI Key

TWDHENGVDICRHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=S)NC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.